molecular formula C12H23NO B430315 N-cycloheptyl-2-methylbutanamide

N-cycloheptyl-2-methylbutanamide

Cat. No.: B430315
M. Wt: 197.32g/mol
InChI Key: NMZWTXSUAIBAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cycloheptyl-2-methylbutanamide is a synthetic amide derivative characterized by a cycloheptyl group attached to the nitrogen atom of a 2-methylbutanamide backbone. This compound belongs to a broader class of substituted amides, which are frequently explored for their bioactivity, including anti-inflammatory, analgesic, and receptor-targeting properties .

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32g/mol

IUPAC Name

N-cycloheptyl-2-methylbutanamide

InChI

InChI=1S/C12H23NO/c1-3-10(2)12(14)13-11-8-6-4-5-7-9-11/h10-11H,3-9H2,1-2H3,(H,13,14)

InChI Key

NMZWTXSUAIBAND-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1CCCCCC1

Canonical SMILES

CCC(C)C(=O)NC1CCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Amides

Compound Name Key Substituents/Rings Molecular Formula Molecular Weight (g/mol) Reference
This compound Cycloheptyl, 2-methylbutanamide Not provided Estimated ~225–250 N/A
N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide Bromocyclohexyl, phenoxy-acetamide Not specified Not specified
(2S)-2-[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide Aminocyclohexyl, thioxomethyl, diphenylmethyl C₂₇H₃₈N₄OS 466.68
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide Amino-methylphenyl, methylphenoxy C₁₈H₂₂N₂O₂ 298.38
N-(2-Chlorophenyl)-2-methylbutanamide Chlorophenyl, 2-methylbutanamide C₁₁H₁₄ClNO 211.69

Key Observations:

  • Ring Size and Flexibility : The cycloheptyl group in the target compound offers greater conformational flexibility compared to cyclohexyl or bicyclic systems (e.g., bicyclo[2.2.1]heptane in ). This may enhance binding to less rigid biological targets .
  • Functional Groups: Unlike compounds with thioxomethyl () or amino-phenoxy groups (), the target compound lacks polar moieties, which may limit hydrogen-bonding interactions .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name H-Bond Donors H-Bond Acceptors LogP (Estimated) Solubility (Predicted)
This compound 1 2 ~3.5–4.0 Low (lipophilic)
N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide 2 4 ~2.8–3.5 Moderate
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide 2 3 ~3.0–3.8 Moderate
N-(2-Chlorophenyl)-2-methylbutanamide 1 2 ~2.5–3.0 Low

Key Observations:

  • Lipophilicity : The cycloheptyl group likely increases LogP compared to smaller aromatic substituents (e.g., chlorophenyl in ), aligning with its predicted low solubility.
  • Hydrogen-Bonding Capacity: Compounds with amino or phenoxy groups (e.g., ) exhibit higher H-bond donor/acceptor counts, enhancing aqueous solubility and target engagement .

Pharmacological Activities

Table 3: Reported Bioactivities of Analogous Compounds

Compound Name Bioactivity Profile Mechanism/Notes Reference
N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide Anti-inflammatory, analgesic, antipyretic Cyclooxygenase (COX) inhibition suspected
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide Not explicitly reported Structural similarity to NSAID precursors
N-(2-Chlorophenyl)-2-methylbutanamide No direct data Potential CNS modulation due to chloro-substitution

Key Observations:

  • Anti-inflammatory Potential: The bicycloheptane derivatives in demonstrate robust anti-inflammatory activity, suggesting that the cycloheptyl group in the target compound may similarly modulate inflammatory pathways .
  • Metabolic Stability : Bulky substituents (e.g., cycloheptyl) may reduce metabolic degradation compared to smaller aromatic groups (e.g., chlorophenyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.